molecular formula C7H6F2O2S B15089760 5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid

5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B15089760
M. Wt: 192.19 g/mol
InChI Key: RVTXBDDUXXCORE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a carboxylic acid group (-COOH) attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including:

    Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.

    Nucleophilic Difluoromethylation: This approach employs nucleophilic difluoromethylating agents like difluoromethyl zinc or difluoromethyl lithium.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize waste. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, borane.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluoromethyl and methyl groups in 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid imparts unique chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic and steric properties .

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

5-(difluoromethyl)-4-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11)

InChI Key

RVTXBDDUXXCORE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(F)F

Origin of Product

United States

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